Ethyl 2-guanidinoacetate
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Overview
Description
Ethyl 2-guanidinoacetate is a chemical compound that belongs to the class of guanidino compounds. It is an ester derivative of guanidinoacetic acid, which is a naturally occurring amino acid derivative. Guanidinoacetic acid is known for its role as a precursor to creatine, an essential compound in energy metabolism in muscle and nerve tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-guanidinoacetate can be synthesized through the reaction of ethyl chloroacetate with guanidine. The reaction typically occurs in an aqueous or alcoholic medium under basic conditions. The general reaction scheme is as follows: [ \text{C}_2\text{H}_5\text{OOCCH}_2\text{Cl} + \text{NH}_2\text{C(=NH)NH}_2 \rightarrow \text{C}_2\text{H}_5\text{OOCCH}_2\text{NH}\text{C(=NH)NH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-guanidinoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or guanidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-guanidinoacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanidino compounds and derivatives.
Biology: It is studied for its role in energy metabolism and as a potential supplement to enhance creatine levels in cells.
Medicine: Research is ongoing to explore its potential therapeutic applications in muscle and neurological disorders.
Industry: It is used in the production of creatine supplements and other related compounds
Mechanism of Action
Ethyl 2-guanidinoacetate exerts its effects primarily through its conversion to guanidinoacetic acid and subsequently to creatine. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of guanidinoacetic acid to form creatine. Creatine plays a crucial role in cellular energy metabolism by replenishing adenosine triphosphate (ATP) levels in tissues with high energy demands, such as muscles and the brain .
Comparison with Similar Compounds
Guanidinoacetic acid: The direct precursor of creatine, similar in structure but lacks the ethyl ester group.
Creatine: The end product of guanidinoacetic acid methylation, widely known for its role in energy metabolism.
Glycocyamine: Another name for guanidinoacetic acid, used interchangeably in some contexts
Uniqueness: This structural difference can affect its pharmacokinetics and bioavailability, making it a compound of interest for further research and development .
Properties
IUPAC Name |
ethyl 2-(diaminomethylideneamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-2-10-4(9)3-8-5(6)7/h2-3H2,1H3,(H4,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGAZUQUONJLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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